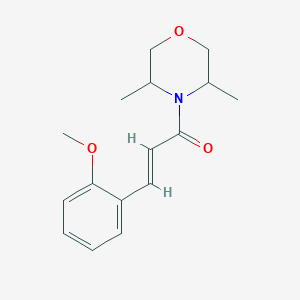
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound with potential applications in scientific research. DMMP is a derivative of chalcone, a class of organic compounds that have been extensively studied for their pharmacological properties. In recent years, DMMP has gained attention as a potential tool for studying various biological processes due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. It is believed to act through multiple pathways, including inhibition of enzymes and disruption of cellular membranes. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has antibacterial and antifungal activity against a variety of microorganisms. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can cause changes in blood pressure and heart rate in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its versatility. It can be used in a variety of scientific research fields, including microbiology, biochemistry, and pharmacology. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. One limitation of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its potential toxicity. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have cytotoxic effects on certain cell lines, and its use in vivo may require careful consideration of dosage and administration.
Orientations Futures
There are several potential future directions for research involving (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one derivatives with improved pharmacological properties. Another potential direction is the use of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one as a tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one could be used as a fluorescent probe for imaging biological systems, with the potential for applications in diagnostics and drug discovery. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in scientific research.
Méthodes De Synthèse
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylmorpholine and 2-methoxybenzaldehyde to form the corresponding chalcone intermediate. The chalcone is then treated with a base and a mild reducing agent to yield (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in high yield and purity.
Applications De Recherche Scientifique
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and anticancer properties. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been used as a fluorescent probe for imaging biological systems.
Propriétés
Nom du produit |
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
(E)-1-(3,5-dimethylmorpholin-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO3/c1-12-10-20-11-13(2)17(12)16(18)9-8-14-6-4-5-7-15(14)19-3/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
Clé InChI |
FAVAYMLBRUEXHB-CMDGGOBGSA-N |
SMILES isomérique |
CC1COCC(N1C(=O)/C=C/C2=CC=CC=C2OC)C |
SMILES |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
SMILES canonique |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)

![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)
![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)

